5-Androsten-3beta-,7alpha,17beta-triol, also known as 5-androstene-3β,7α,17β-triol or β-androstene-3β,7α,17β-triol, is a steroid compound that serves as a metabolite of dehydroepiandrosterone (DHEA). This compound is significant in various biological processes and has been studied for its potential therapeutic effects. It is primarily noted for its immune-regulating properties and anti-inflammatory activities.
5-Androsten-3beta-,7alpha,17beta-triol is naturally present in human plasma, with concentrations typically ranging from 2 to 250 picograms per milliliter. It is produced via enzymatic pathways involving the conversion of DHEA through hydroxylation processes mediated by specific enzymes such as cytochrome P450 and 17β-hydroxysteroid dehydrogenase .
The synthesis of 5-Androsten-3beta-,7alpha,17beta-triol can be achieved through several methods:
In laboratory settings, the synthesis often utilizes recombinant enzymes or microbial systems to facilitate the hydroxylation reactions. For instance, using recombinant yeast-expressed enzymes can help in producing specific hydroxylated forms under controlled conditions .
The molecular structure of 5-Androsten-3beta-,7alpha,17beta-triol consists of a steroid backbone with three hydroxyl (-OH) groups located at the C-3, C-7, and C-17 positions. Its chemical formula is C19H30O3.
5-Androsten-3beta-,7alpha,17beta-triol undergoes several biochemical reactions:
These reactions are crucial for understanding its metabolism and pharmacokinetics. For example, studies have shown that after administration, β-androstene-3β,7α,17β-triol is rapidly metabolized into various conjugated forms in both rodents and primates .
The mechanism of action of 5-Androsten-3beta-,7alpha,17beta-triol primarily involves its role in immune regulation rather than traditional steroid receptor activation:
Research indicates that β-androstene-3β,7α,17β-triol does not bind to androgen or estrogen receptors but retains immune-modulating properties that may influence various physiological responses .
5-Androsten-3beta-,7alpha,17beta-triol has several potential applications in scientific research:
DHEA serves as the primary precursor for 7α-AET biosynthesis through a tightly regulated two-step enzymatic cascade. The initial rate-limiting reaction involves 7α-hydroxylation of DHEA by cytochrome P450 7B1 (CYP7B1), predominantly expressed in the liver and central nervous system. This generates 7α-hydroxy-DHEA, which undergoes further reduction via 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) or specific 17β-hydroxysteroid dehydrogenases (17β-HSDs) to yield 7α-AET. Notably, 11β-HSD1 also facilitates the epimerization of 7α-hydroxy-DHEA to its 7β-hydroxy epimer, which may be converted to the immunologically active 7β-androstenetriol (β-AET) – a distinct isomer differing in the configuration of the C7 hydroxyl group [3] [4].
Table 1: Enzymatic Pathway of 7α-AET Biosynthesis
Precursor | Enzyme | Site of Action | Product | Tissue Distribution |
---|---|---|---|---|
DHEA | CYP7B1 (7α-hydroxylase) | Liver, CNS, Adrenals | 7α-hydroxy-DHEA | Hepatic parenchyma, Neurons, Glial cells |
7α-hydroxy-DHEA | 11β-HSD1 / 17β-HSD | Liver, Adipose Tissue | 5-Androsten-3β,7α,17β-triol (7α-AET) | Widespread, high in glucocorticoid-responsive tissues |
This biosynthetic route exhibits three critical characteristics:
Pharmacokinetic analyses reveal rapid systemic clearance of exogenous 7α-AET in primates, with plasma concentrations typically falling below detection limits within hours after administration. This is attributed to extensive phase II conjugation (glucuronidation and sulfation) and further oxidation to 7-oxo metabolites. Such rapid metabolism necessitates consideration for therapeutic applications, prompting development of stabilized analogs like 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286) [6] [10].
The immunological functions of 7-hydroxylated androstenetriols demonstrate remarkable evolutionary conservation across mammalian species, though with critical interspecies variations in expression and regulation. Rodents (mice and rats) exhibit the most pronounced dependence on these metabolites for immune homeostasis, while humans and guinea pigs show distinct physiological roles [2] [3] [4].
Table 2: Comparative Immunobiology of 7-Hydroxy Androstenetriols Across Species
Species | Endogenous Levels | Key Immune Functions | Receptor Interactions | Experimental Models |
---|---|---|---|---|
Human | 0.07-0.86 nM (plasma) | Glucocorticoid antagonism, IL-2/IL-3 modulation, NF-κB suppression | No binding to AR, ER, GR, PR; Putative membrane receptor | In vitro PBMC studies, Ex vivo tissue models |
Mouse/Rat | Undetectable baseline; Inducible by DHEA | Rescue from traumatic shock, Attenuation of autoimmune encephalitis, Vaccine potentiation | Weak androgenicity/estrogenicity in immature rodents | EAE, Collagen-induced arthritis, LPS endotoxemia |
Guinea Pig | Detectable in plasma | Limited characterization; Structural similarity suggests conserved functions | Not characterized | Limited infection models |
Three conserved mechanisms underpin 7α-AET’s immunobiology:
Notably, humans uniquely express both 7α- and 7β-androstenetriols constitutively, whereas rodents produce detectable levels only after exogenous DHEA administration or immune challenge. This suggests evolutionary refinement of the pathway in higher mammals for basal immune maintenance rather than inducible defense [2] [4].
Within the human adrenal steroid metabolome, 7α-AET exists within a network of immunologically active 7-hydroxylated steroids, constituting approximately 5-10% of circulating DHEA metabolites. Plasma concentrations demonstrate significant interindividual variation (0.07–0.86 nM), with females exhibiting marginally higher levels than males in some studies. Crucially, 7α-AET displays a distinct diurnal rhythm synchronized with cortisol secretion, peaking during early morning hours and reaching nadirs around midnight, indicative of hypothalamic-pituitary-adrenal (HPA) axis regulation [4].
Table 3: Age-Related Changes in Human 7α-AET Dynamics
Age Parameter | Concentration Trend | Correlations | Functional Implications |
---|---|---|---|
Adulthood (20-40 yrs) | Peak concentrations | Positive correlation with DHEA-S | Optimal immune-endocrine integration |
Middle Age (40-60 yrs) | Gradual decline (∼30%) | Inverse correlation with inflammatory markers | Emerging immune dysregulation |
Advanced Age (>60 yrs) | Marked reduction (≤50% of peak) | Strong correlation with BMI in both sexes | Contributes to immunosenescence and metabolic dysfunction |
ACTH Stimulation | Robust response maintained | Parallel cortisol response | Preserved adrenal biosynthetic capacity |
Three age-related trajectories define its physiological significance:
The functional consequences of age-related 7α-AET decline manifest primarily in immune competence erosion:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0